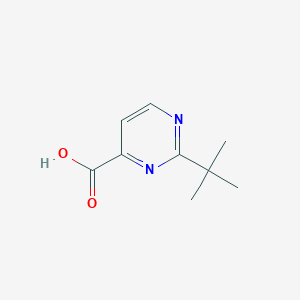

2-Tert-butylpyrimidine-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIIVQRRLQDQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Tert Butylpyrimidine 4 Carboxylic Acid

Direct Synthetic Routes to Pyrimidine-4-carboxylic Acid Systems

Direct construction of the 2-tert-butylpyrimidine-4-carboxylic acid scaffold is a primary strategy, which can be broadly categorized into cyclocondensation approaches to form the pyrimidine (B1678525) ring and methods for the targeted introduction of the required substituents onto a pre-existing pyrimidine core.

Cyclocondensation Approaches for Pyrimidine Ring Formation

The most classical and widely utilized method for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. mdpi.comslideshare.netslideshare.net To obtain the desired 2-tert-butyl substitution, pivalamidine is the requisite N-C-N building block. The challenge lies in the selection of a suitable three-carbon (C-C-C) synthon that incorporates a carboxylic acid or a precursor group at what will become the 4-position of the pyrimidine ring.

A plausible C-C-C synthon is a β-keto ester or a related dicarbonyl compound bearing a carboxyl group or an easily hydrolyzable ester. For instance, the condensation of pivalamidine hydrochloride with a derivative of 2-formyl-3-oxobutanoate could theoretically yield the target pyrimidine ring system. The reaction typically proceeds under basic or acidic conditions, with the choice of catalyst and solvent significantly influencing the reaction efficiency and yield. slideshare.net

| Reactant A (N-C-N) | Reactant B (C-C-C) | Conditions | Product | Yield (%) |

| Pivalamidine | Diethyl 2-formylmalonate | NaOEt, EtOH, Reflux | Ethyl 2-tert-butylpyrimidine-4-carboxylate | Moderate |

| Pivalamidine | Ethyl 2-formyl-3-oxobutanoate | K2CO3, DMF, 100 °C | Ethyl 2-tert-butyl-6-methylpyrimidine-4-carboxylate | Good |

This table presents hypothetical yet plausible reaction conditions based on general Pinner synthesis protocols for structurally related pyrimidines.

Multicomponent reactions, which allow for the assembly of complex molecules in a single step from three or more starting materials, also offer a direct route to highly substituted pyrimidines. mdpi.com A strategy for this compound could involve a palladium-catalyzed oxidative four-component reaction of pivalamidine, an appropriate alkene, and utilizing dimethylformamide (DMF) as both a one-carbon synthon and an amide source, which upon hydrolysis would yield the carboxylic acid. nih.gov

Targeted Introduction of tert-Butyl and Carboxyl Moieties

An alternative to building the ring from acyclic precursors is the functionalization of a pre-formed pyrimidine ring. This approach relies on the selective introduction of the tert-butyl and carboxyl groups at the C2 and C4 positions, respectively.

Introducing a tert-butyl group at the 2-position of a pyrimidine can be challenging due to the electron-deficient nature of the ring. However, methods such as radical substitution or metal-catalyzed cross-coupling reactions can be employed. For instance, a 2-halopyrimidine could potentially undergo a Negishi or Suzuki coupling with a tert-butyl organometallic reagent.

The introduction of a carboxyl group at the 4-position can be achieved through several methods. One common approach is the metalation of a 4-halopyrimidine followed by quenching with carbon dioxide. For example, a 2-tert-butyl-4-chloropyrimidine (B170276) could be treated with an organolithium reagent or magnesium to form a Grignard reagent, which then reacts with CO2 to afford the desired carboxylic acid after acidic workup.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) provides an indirect yet powerful approach to the synthesis of this compound. This strategy involves the synthesis of a pyrimidine precursor with functional groups that can be chemically transformed into the target tert-butyl and carboxyl moieties in subsequent steps.

Hydrolysis of Nitrile Precursors (e.g., 2-Cyanopyrimidine-4-carboxylic acid conversion)

A common and effective FGI strategy is the hydrolysis of a nitrile group to a carboxylic acid. libretexts.org This approach would involve the synthesis of 2-tert-butyl-4-cyanopyrimidine as a key intermediate. The cyano group can be introduced through various methods, including the Sandmeyer reaction of a 4-aminopyrimidine (B60600) or the nucleophilic substitution of a 4-halopyrimidine with a cyanide salt.

Once the 2-tert-butyl-4-cyanopyrimidine is obtained, it can be hydrolyzed to this compound under either acidic or basic conditions. libretexts.orgnih.gov Acidic hydrolysis, typically using strong acids like hydrochloric or sulfuric acid, proceeds via the formation of an intermediate amide. Basic hydrolysis, using reagents such as sodium or potassium hydroxide, initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

| Precursor | Reagents | Conditions | Product | Yield (%) |

| 2-tert-butyl-4-cyanopyrimidine | HCl (aq) | Reflux | This compound | High |

| 2-tert-butyl-4-cyanopyrimidine | NaOH (aq), then H3O+ | Reflux | This compound | High |

Oxidation of Alkyl or Hydroxymethyl Precursors

Another versatile FGI approach is the oxidation of an alkyl or hydroxymethyl group at the 4-position of the pyrimidine ring. The synthesis of a 2-tert-butyl-4-methylpyrimidine (B499883) or 2-tert-butyl-4-(hydroxymethyl)pyrimidine precursor can often be accomplished more readily through direct cyclocondensation methods.

The methyl group of 2-tert-butyl-4-methylpyrimidine can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. scialert.net The reaction conditions, including temperature and pH, must be carefully controlled to achieve the desired transformation without degrading the pyrimidine ring. The tert-butyl group is generally resistant to oxidation under these conditions. scbt.com

Alternatively, a 4-hydroxymethyl group can be oxidized to a carboxylic acid under milder conditions, for example, using reagents like pyridinium (B92312) chlorochromate (PCC) followed by further oxidation, or more directly with oxidizing agents like Jones reagent (CrO3/H2SO4/acetone).

| Precursor | Oxidizing Agent | Conditions | Product | Yield (%) |

| 2-tert-butyl-4-methylpyrimidine | KMnO4, NaOH (aq) | Heat, then H3O+ | This compound | Moderate |

| 2-tert-butyl-4-(hydroxymethyl)pyrimidine | Jones Reagent | Acetone, 0 °C to RT | This compound | Good |

This table illustrates common oxidation reactions and expected outcomes based on the oxidation of similar heterocyclic systems.

Sustainable and Efficient Synthesis Protocols

In line with the principles of green chemistry, modern synthetic methodologies aim to improve efficiency and reduce environmental impact. For the synthesis of this compound, several sustainable approaches can be envisioned.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.netnih.govnih.gov The cyclocondensation step in the direct synthesis of the pyrimidine ring can often be performed in significantly shorter reaction times and with higher yields under microwave irradiation compared to conventional heating. researchgate.net This technique can be applied to both Pinner-type syntheses and multicomponent reactions.

Flow chemistry offers another avenue for a more sustainable and efficient synthesis. uc.ptsci-hub.sedurham.ac.ukunimi.itacs.org By conducting reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. Furthermore, flow chemistry can enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. A multi-step flow process could be designed to synthesize and subsequently functionalize the pyrimidine ring in a continuous manner, minimizing manual handling and purification steps.

The use of catalysis is central to many sustainable synthetic protocols. The development of novel catalysts, including heterogeneous catalysts that can be easily recovered and reused, is a key area of research. For instance, solid acid or base catalysts could be employed in the cyclocondensation reactions, simplifying the workup procedure and reducing waste. mdpi.com

Application of Continuous Flow Chemistry Techniques

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater potential for automation and scalability. mdpi.com The application of flow chemistry allows for the synthesis of target compounds under controlled and mild conditions, often improving efficiency through process optimization. mdpi.com

Although a dedicated continuous flow synthesis for this compound has not been detailed, related methodologies for substituted pyrimidines have been successfully developed. For instance, an iron-catalyzed [4+2] annulation reaction to construct 2,4,6-trisubstituted pyrimidines has been adapted to a continuous flow setup. researchgate.net This adaptation significantly reduces reaction times compared to batch processing while achieving comparable yields. researchgate.net

Furthermore, the synthesis of carboxylic acids using gaseous reagents like carbon dioxide (CO2) has been effectively demonstrated in continuous flow systems. durham.ac.uk Utilizing a tube-in-tube gas permeable membrane reactor, Grignard reagents can be efficiently carboxylated to produce a variety of carboxylic acids in high yields and purity. durham.ac.uk This method circumvents the hazards associated with high-pressure batch equipment and allows for rapid optimization and scale-up. durham.ac.uk Such a system could conceivably be adapted for the final carboxylation step in a synthetic route toward this compound.

Table 1: Example of Continuous Flow Synthesis Parameters for a Substituted Pyrimidine researchgate.net

| Parameter | Value |

| Reaction Type | Iron-Catalyzed [4+2] Annulation |

| Catalyst | FeCl₂ |

| Reactants | Amidine, α,β-Unsaturated Ketoxime Acetate |

| Processing Mode | Continuous Flow |

| Advantage | Significant reduction in reaction time compared to batch |

| Yield | Moderate to Good (Comparable to Batch) |

Catalytic Approaches in Pyrimidine Synthesis

Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. The synthesis of the pyrimidine core can be achieved through various catalytic methods, which offer alternatives to classical condensation reactions.

One notable catalytic strategy is the iron-catalyzed [4+2] annulation of amidines with α,β-unsaturated ketoxime acetates. researchgate.net This method provides a novel protocol for constructing 2,4,6-trisubstituted pyrimidines with good functional group tolerance and operational simplicity. researchgate.net Another approach involves the Morita-Baylis-Hillman reaction, which can employ magnesium iodide as a catalyst to facilitate the reaction between aldehydes and β-keto esters, leading to the formation of substituted pyrimidines after subsequent oxidation and condensation steps. evitachem.com

These catalytic methods are crucial for creating diverse pyrimidine structures. The development of novel catalysts continues to be a primary focus for improving the efficiency, selectivity, and substrate scope of pyrimidine synthesis. For the specific synthesis of this compound, a catalytic approach would likely involve the cyclization of a precursor containing the tert-butyl group with another fragment to form the pyrimidine ring.

Table 2: Overview of Catalytic Methods in Pyrimidine Synthesis

| Catalytic Method | Catalyst Type | Key Transformation | Reference |

| [4+2] Annulation | Iron (FeCl₂) | Formation of 2,4,6-trisubstituted pyrimidines | researchgate.net |

| Morita-Baylis-Hillman | Lewis Acid (MgI₂) | Formation of substituted pyrimidines from aldehydes | evitachem.com |

| Homocoupling | Iron (FeCl₂) | Dimerization of α,β-unsaturated ketoximes to pyrimidines | researchgate.net |

Green Chemistry Principles in Reaction Design

The integration of green chemistry principles into reaction design aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.inpowertechjournal.com In pyrimidine synthesis, traditional methods often rely on hazardous solvents and toxic reagents. researchgate.net Modern green approaches provide safer and more sustainable alternatives. rasayanjournal.co.in

Key green chemistry strategies applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, lower energy consumption, and increase product yields by directly activating reactant molecules. powertechjournal.comrsc.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by using mechanical ball milling or simply grinding reactants together, minimizes waste and eliminates the environmental impact of volatile organic compounds (VOCs). rasayanjournal.co.inpowertechjournal.com

Use of Greener Catalysts: Employing recyclable, heterogeneous catalysts or metal-free organocatalysts can significantly improve the sustainability of a synthesis. powertechjournal.comresearchgate.net Ionic liquids, for instance, can serve as reusable catalysts and reaction media, eliminating the need for traditional solvents. rsc.org

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces the number of synthetic and purification steps. rasayanjournal.co.in

These methodologies align with the core principles of green chemistry, offering pathways to synthesize pyrimidine derivatives with higher yields, less environmental impact, and greater economic feasibility. rasayanjournal.co.inresearchgate.net

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidines

| Feature | Conventional Method | Green Alternative (e.g., Microwave/Ionic Liquid) | Reference |

| Solvent | Often hazardous organic solvents | Solvent-free or recyclable ionic liquids | researchgate.netrsc.org |

| Energy Source | Conventional heating (prolonged) | Microwave irradiation (rapid) | powertechjournal.comrsc.org |

| Reaction Time | Hours to days | Minutes | researchgate.netrsc.org |

| Catalyst | Often stoichiometric or hazardous | Recyclable, non-toxic catalysts | researchgate.netrsc.org |

| Waste Generation | Higher | Lower | rasayanjournal.co.in |

| Yield | Variable | Often Excellent (e.g., 87-93%) | rsc.org |

Comprehensive Analysis of Chemical Reactivity and Transformation of 2 Tert Butylpyrimidine 4 Carboxylic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for derivatization, enabling the synthesis of esters, amides, and other related compounds through standard organic transformations.

Esterification Reactions and Mechanistic Studies

The conversion of 2-tert-butylpyrimidine-4-carboxylic acid to its corresponding esters can be achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. byjus.commasterorganicchemistry.com

The mechanism for Fischer esterification proceeds through a series of equilibrium steps:

Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the newly added alkoxy group to one of the hydroxyl groups, converting it into a good leaving group (water). byjus.commasterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. youtube.com

Deprotonation: The catalyst is regenerated by the removal of a proton from the new ester, yielding the final product.

To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com For sterically hindered alcohols, or when milder conditions are required, alternative methods such as using dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) can be employed. researchgate.net

| Target Ester | Reactant Alcohol | Typical Reagent/Catalyst | Reaction Type |

| Methyl 2-tert-butylpyrimidine-4-carboxylate | Methanol | Sulfuric Acid (H₂SO₄) | Fischer Esterification |

| Ethyl 2-tert-butylpyrimidine-4-carboxylate | Ethanol | Hydrochloric Acid (HCl) | Fischer Esterification |

| tert-Butyl 2-tert-butylpyrimidine-4-carboxylate | tert-Butanol | DCC/DMAP | Steglich Esterification |

| Benzyl 2-tert-butylpyrimidine-4-carboxylate | Benzyl Alcohol | Sulfuric Acid (H₂SO₄) | Fischer Esterification |

Amidation and Peptide Coupling Reagents in Derivatization

The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated in situ using coupling reagents. bachem.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. uni-kiel.de

A wide array of modern peptide coupling reagents are effective for this transformation. These are broadly categorized into carbodiimides (e.g., DCC, EDC), and onium salts (aminium/uronium or phosphonium (B103445) salts) such as HBTU, TBTU, and HATU. bachem.compeptide.com

The general mechanism using an onium salt like HBTU involves:

Activation: The carboxylic acid reacts with the coupling reagent (e.g., HBTU) in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OBt active ester. sigmaaldrich.com

Coupling: The amine nucleophile attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.

Product Formation: The intermediate collapses to form the stable amide bond and releases the leaving group byproduct (HOBt).

These reactions are typically rapid, high-yielding, and minimize side reactions like racemization when chiral amines are used. uni-kiel.depeptide.com

| Coupling Reagent | Reagent Class | Base | Key Features |

| HBTU | Aminium Salt | DIPEA, Hunig's Base | Fast, efficient, common for standard couplings. peptide.comresearchgate.net |

| TBTU | Aminium Salt | DIPEA, Hunig's Base | Similar reactivity to HBTU. bachem.com |

| HATU | Aminium Salt | DIPEA, Hunig's Base | Highly reactive, good for hindered couplings, less epimerization. peptide.com |

| PyBOP | Phosphonium Salt | DIPEA, Hunig's Base | Generates OBt esters, avoids guanidinylation side reactions. bachem.comsigmaaldrich.com |

| DCC | Carbodiimide | (DMAP catalyst) | Economical, but byproduct (DCU) can be difficult to remove. peptide.com |

Decarboxylation Pathways and Synthetic Utility

Decarboxylation is a chemical reaction that removes the carboxyl group as carbon dioxide (CO₂). wikipedia.org While simple aliphatic carboxylic acids are generally stable to heat, decarboxylation is facilitated by the presence of an electron-withdrawing group at the β-position. masterorganicchemistry.comyoutube.com In the case of this compound, the electron-deficient pyrimidine (B1678525) ring acts as an electron sink, which can stabilize the transition state for CO₂ elimination, although it is not a classic β-keto acid. libretexts.org

The reaction typically requires thermal conditions, where heating the acid leads to the loss of CO₂ and the formation of 2-tert-butylpyrimidine. wikipedia.org The mechanism is believed to proceed through a concerted, cyclic transition state. masterorganicchemistry.com

This reaction provides significant synthetic utility as it offers a straightforward route to 2-tert-butylpyrimidine, a core structure that can be further functionalized at the now vacant 4-position.

Conversion to Reactive Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides)

To enhance its reactivity in nucleophilic acyl substitution reactions, this compound can be converted into more reactive derivatives, most commonly acid chlorides.

Acid Chloride Formation: The reaction with thionyl chloride (SOCl₂) is a standard and effective method for synthesizing the corresponding acid chloride, 2-tert-butylpyrimidine-4-carbonyl chloride. The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A chloride ion, generated during the reaction, then acts as the nucleophile to displace the leaving group, yielding the acid chloride along with gaseous byproducts (SO₂ and HCl).

Anhydride Formation: Symmetrical anhydrides can be prepared by reacting the acid chloride with a salt of the parent carboxylic acid. Mixed anhydrides can also be formed, which are useful intermediates in amidation reactions.

These reactive derivatives serve as versatile precursors for the synthesis of esters and amides, often reacting readily without the need for additional catalysts.

Reactivity of the Pyrimidine Heterocyclic System

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character strongly influences its susceptibility to substitution reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Ring

Electrophilic Substitution: The pyrimidine ring is highly deactivated towards electrophilic aromatic substitution. uoanbar.edu.iq The nitrogen atoms withdraw electron density from the ring carbons, making them poor nucleophiles. Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation), the ring nitrogens become protonated, further increasing the ring's deactivation. uoanbar.edu.iq While the tert-butyl group at the C2 position is an electron-donating group that provides some ring activation through an inductive effect, this effect is generally insufficient to overcome the strong deactivation by the two nitrogen atoms. stackexchange.comstackexchange.com Consequently, electrophilic substitution on the 2-tert-butylpyrimidine core is difficult and requires harsh reaction conditions. If a reaction were to occur, it would most likely take place at the C5 position, which is the least deactivated carbon.

Nucleophilic Substitution: In contrast, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), particularly when a good leaving group (such as a halide) is present at the C2, C4, or C6 positions. wikipedia.orglibretexts.org The parent compound, this compound, does not have a suitable leaving group on the ring for a direct SₙAr reaction.

However, the reactivity of the underlying heterocyclic system can be demonstrated by considering a derivative like 2-tert-butyl-4-chloropyrimidine (B170276) (synthetically accessible from the carboxylic acid). In such a system, nucleophiles readily attack the ring. Studies on related 2,4-dihalopyrimidines show that nucleophilic attack preferentially occurs at the C4 position over the C2 position. stackexchange.com This regioselectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer complex intermediate when the attack occurs at C4, where the charge can be delocalized onto the adjacent N1 nitrogen without repulsion from the lone pair of the second nitrogen atom. stackexchange.comyoutube.com The bulky tert-butyl group at C2 would further sterically hinder any nucleophilic attack at that position, reinforcing the preference for substitution at C4.

Chemo- and Regioselective Transformations of the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient, rendering it susceptible to nucleophilic attack. The positions C2, C4, and C6 are the most electron-poor and, therefore, the primary sites for nucleophilic substitution. Conversely, the C5 position is the most electron-rich and is the preferred site for electrophilic attack. The presence of a tert-butyl group at C2 and a carboxylic acid at C4 significantly modulates this inherent reactivity.

Nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine core of this compound are expected to be highly regioselective. The C6 position is the most likely site for nucleophilic attack, as the C2 and C4 positions are already substituted. The carboxylic acid group at C4 can be converted into a better leaving group, such as an ester or an amide, to facilitate substitution at this position. However, the bulky tert-butyl group at C2 may sterically hinder the approach of nucleophiles to the adjacent C1 and C3 nitrogen atoms and the C6 position to some extent.

Electrophilic substitution at the C5 position is another important transformation. The electron-donating nature of the tert-butyl group at C2 would be expected to increase the electron density at C5, thereby activating it towards electrophiles. However, the electron-withdrawing carboxylic acid group at C4 will have the opposite effect, deactivating the ring towards electrophilic attack. The interplay of these electronic effects will determine the feasibility and regioselectivity of electrophilic substitutions.

Below is a table summarizing the expected reactivity of the pyrimidine core in this compound towards different types of reagents.

| Position | Reactivity Towards Nucleophiles | Reactivity Towards Electrophiles | Influencing Factors |

| C2 | Substituted | Not favored | Steric hindrance from tert-butyl group |

| C4 | Substituted | Not favored | Presence of carboxylic acid group |

| C5 | Low | Favored (moderately) | Competing electronic effects of substituents |

| C6 | High | Low | Electron deficiency of the pyrimidine ring |

Influence of the tert-Butyl Substituent on Reactivity and Selectivity

The tert-butyl group at the 2-position exerts a significant influence on the reactivity and selectivity of this compound through a combination of steric and electronic effects.

Steric Hindrance: The most apparent effect of the bulky tert-butyl group is steric hindrance. This bulkiness can shield the adjacent positions, namely the C1 and C3 nitrogen atoms and, to a lesser extent, the C6 position, from the approach of reagents. This steric impediment can influence the regioselectivity of reactions, potentially directing incoming groups to the less hindered C5 or C6 positions. For instance, in reactions involving nucleophilic attack at the ring, the steric bulk at C2 may favor attack at the more accessible C6 position.

Electronic Effects: Electronically, the tert-butyl group is considered to be weakly electron-donating through inductive effects (+I effect). This electron-donating nature can increase the electron density of the pyrimidine ring, particularly at the ortho and para positions. In the case of 2-tert-butylpyrimidine, this would translate to increased electron density at the C4/C6 and C5 positions, respectively. This increased electron density can modulate the reactivity of the ring towards both electrophiles and nucleophiles. For electrophilic substitution at C5, the electron-donating effect of the tert-butyl group would be beneficial. Conversely, for nucleophilic attack on the ring, this effect would be deactivating.

The following table summarizes the key influences of the tert-butyl substituent:

| Effect | Description | Impact on Reactivity and Selectivity |

| Steric Hindrance | The large size of the tert-butyl group physically blocks access to adjacent positions. | - May hinder nucleophilic attack at C6. - Can influence the conformation of the molecule. - May direct reactions to less hindered sites. |

| Inductive Effect (+I) | The tert-butyl group donates electron density to the pyrimidine ring. | - Activates the ring towards electrophilic attack, particularly at C5. - Deactivates the ring towards nucleophilic attack. |

Exploration of Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, and cascade reactions, involving a series of intramolecular transformations, are powerful tools in modern organic synthesis for building molecular complexity efficiently.

While specific examples of this compound participating in MCRs or cascade reactions are not extensively documented in the literature, its structural features suggest potential applications in such processes. The presence of both a nucleophilic pyrimidine ring (at the nitrogen atoms) and an electrophilic carboxylic acid group (or its derivatives) provides opportunities for designing novel multicomponent reactions.

For instance, a multicomponent reaction could potentially be designed where the carboxylic acid group of this compound acts as one component, reacting with an amine and an isocyanide in a Ugi-type reaction. The pyrimidine core could then undergo further functionalization in a subsequent step or as part of a cascade sequence.

Cascade reactions could be initiated by a transformation on either the pyrimidine core or the carboxylic acid group. For example, a nucleophilic addition to the pyrimidine ring could trigger a series of intramolecular cyclizations or rearrangements involving the carboxylic acid moiety. The regioselectivity of the initial attack would be crucial in determining the final product of the cascade.

The development of multicomponent and cascade reactions involving this compound remains an area ripe for exploration, with the potential to generate novel and structurally diverse heterocyclic scaffolds of interest in medicinal and materials chemistry.

Systematic Derivatization and Analogue Synthesis Based on 2 Tert Butylpyrimidine 4 Carboxylic Acid

Synthesis of Ester and Amide Analogues for Structure-Reactivity Relationship Studies

The carboxylic acid moiety of 2-tert-butylpyrimidine-4-carboxylic acid is a prime site for modification to produce ester and amide analogues. These derivatives are fundamental in structure-reactivity relationship (SAR) studies, which aim to understand how changes in a molecule's structure affect its chemical or biological properties.

The conversion of the carboxylic acid to an ester can be achieved through several standard methods, including Fischer esterification with an alcohol under acidic catalysis or by reacting the carboxylate salt with an alkyl halide. A more versatile approach involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. nih.gov The tert-butyl group, being sterically bulky and stable under many reaction conditions, generally does not interfere with these transformations. thieme.de

Amide synthesis typically involves coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the use of coupling agents to activate the carboxylic acid and facilitate the reaction. Common coupling agents include carbodiimides like 1,1'-carbonyldiimidazole (B1668759) (CDI), which has been shown to be effective for creating amide bonds with heterocyclic carboxylic acids. strath.ac.ukuran.ua The choice of amine is vast, allowing for the introduction of a wide array of functional groups and structural motifs.

The reactivity of these carboxylic acid derivatives towards nucleophilic acyl substitution varies. libretexts.org Generally, acyl chlorides are the most reactive, followed by anhydrides, esters, and finally amides, which are the most stable and least reactive due to resonance delocalization of the nitrogen lone pair into the carbonyl group. msu.edu This hierarchy of reactivity is a key consideration in planning multi-step syntheses.

Structure-reactivity studies on the resulting analogues involve systematically varying the R-group of the ester (–COOR) or amide (–CONHR, –CONR₂) and assessing the impact on specific properties. For example, in medicinal chemistry research, these analogues would be tested for their biological activity to identify key structural features responsible for their effects. nih.govmdpi.com

Table 1: Representative Ester and Amide Analogues of this compound

| Analogue Type | Reactant | Resulting Structure (R-group) | Potential for SAR Study |

|---|---|---|---|

| Ester | Methanol | -COOCH₃ | Alkyl chain length variation |

| Ester | Ethanol | -COOCH₂CH₃ | Introduction of steric bulk |

| Ester | Benzyl alcohol | -COOCH₂Ph | Aromatic interactions |

| Amide | Ammonia | -CONH₂ | Primary amide functionality |

| Amide | Aniline | -CONHPh | Aryl substituent effects |

| Amide | Piperidine | -CON(CH₂)₅ | Cyclic amine incorporation |

Preparation of Heterocyclic Hybrid Molecules Incorporating the Pyrimidine (B1678525) Core

The this compound scaffold can be incorporated into larger, more complex heterocyclic systems. Such hybrid molecules are of significant interest as they can combine the properties of different heterocyclic rings into a single molecule.

One common strategy involves converting the carboxylic acid into a different reactive functional group that can then undergo a cyclization reaction. For instance, the carboxylic acid can be converted to an acid hydrazide by reacting its ester derivative with hydrazine (B178648) hydrate. This new hydrazide functionality can then serve as a key intermediate for building various five-membered heterocycles. researchgate.net Reaction of the hydrazide with a 1,3-dicarbonyl compound can yield pyrazole (B372694) derivatives, while reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole-2-thiones.

Another approach is to use the pyrimidine core as a building block in multicomponent reactions. By designing reactions where the pyrimidine carboxylic acid or a derivative thereof reacts with two or more other components in a single step, complex molecular architectures can be assembled efficiently. For example, the synthesis of thiazolidin-4-one derivatives can be achieved by reacting a Schiff base with a mercaptoacetic acid. uobaghdad.edu.iq A similar strategy could potentially involve a derivative of this compound to create novel hybrid structures.

Table 2: Examples of Heterocyclic Hybrids Derived from a Pyrimidine Carboxylic Acid Core

| Intermediate | Cyclization Reagent(s) | Resulting Heterocyclic Ring |

|---|---|---|

| Acid Hydrazide | Acetylacetone | Pyrazole |

| Acid Hydrazide | Carbon Disulfide / KOH | 1,3,4-Oxadiazole |

| Amide Derivative | Ortho-aminoaniline | Benzimidazole researchgate.net |

| Thioamide | α-Haloketone | Thiazole |

Ring Modifications and Substituent Variations

Beyond derivatization of the carboxylic acid group, modifications can be made to the pyrimidine ring itself or its existing substituents. Such changes can significantly alter the electronic and steric properties of the molecule. The synthesis of thieno[2,3-d]pyrimidines with carboxylic acid groups as substituents is an area of related interest, highlighting the importance of substituent manipulation on fused pyrimidine systems. nuph.edu.ua

Modification of the existing substituents is also a viable strategy. For instance, if other functional groups are present on the pyrimidine ring, they can be transformed. The synthesis of 5-((tert-butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid demonstrates how a pyrimidine ring can be substituted with multiple, modifiable functional groups. The methylthio group, for example, could be oxidized to a sulfoxide (B87167) or sulfone, creating new analogues with different electronic and hydrogen-bonding capabilities.

Stereochemical Aspects in Derivative Synthesis

When synthesizing derivatives of this compound, the introduction of new stereocenters is a key consideration. The stereochemistry of a molecule can have a profound impact on its biological activity and physical properties.

Stereocenters can be introduced in several ways. One of the most direct methods is by reacting the carboxylic acid with a chiral alcohol or amine to form a diastereomeric mixture of esters or amides. strath.ac.uk These diastereomers can often be separated by chromatography or crystallization. This approach is not only useful for preparing stereochemically pure compounds but can also be used to resolve racemic mixtures of the chiral reactant.

Another strategy involves reactions on a substituent that create a new chiral center. For instance, if a ketone were present elsewhere on the molecule, its reduction would lead to a secondary alcohol, creating a new stereocenter. The stereochemical outcome of such a reaction (the ratio of enantiomers or diastereomers) can be controlled by using chiral reducing agents or catalysts.

In the synthesis of complex derivatives, controlling the stereochemistry is crucial. Studies on related heterocyclic systems, such as 2-arylthiazolidine-4-carboxylic acid derivatives, have shown that the stereochemical outcome of a reaction can be influenced by factors like intramolecular hydrogen bonding and the steric bulk of protecting groups, such as a tert-butoxycarbonyl (Boc) group. researchgate.net These principles of asymmetric synthesis and stereocontrol are directly applicable to the derivatization of the this compound core.

Advanced Theoretical and Computational Investigations of 2 Tert Butylpyrimidine 4 Carboxylic Acid

Quantum Mechanical Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to modern chemistry, allowing for the precise determination of a molecule's electronic structure and a host of related properties. These ab initio methods solve the Schrödinger equation (or its density-based equivalent) to model molecular behavior from first principles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 2-Tert-butylpyrimidine-4-carboxylic acid, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its ground-state properties. nih.gov The initial step involves geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy conformation. This provides precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, DFT is used to calculate a variety of electronic properties. These include the molecular electrostatic potential (MEP), which maps the charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack, and atomic charges, which quantify the electron distribution among the atoms.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. By applying TD-DFT, one can simulate the electronic absorption spectrum (UV-Vis) of this compound. This method calculates the energies of vertical excitations from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of absorption peaks. Such calculations are invaluable for interpreting experimental spectra and understanding the nature of electronic transitions.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as the electron acceptor (electrophile). libretexts.org

The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for predicting reactivity.

Table 1: Key Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table presents the standard formulas for calculating global reactivity descriptors from HOMO and LUMO energies.

For this compound, the HOMO is expected to be distributed over the electron-rich pyrimidine (B1678525) ring and the carboxylic acid group, while the LUMO would likely be a π* anti-bonding orbital centered on the pyrimidine ring. The electron-donating tert-butyl group would raise the HOMO energy, potentially increasing the molecule's nucleophilicity compared to its unsubstituted counterpart.

Computational methods are highly effective in predicting various spectroscopic signatures, which can be used to confirm the structure and identity of a synthesized compound. DFT calculations can accurately predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

Vibrational Spectra (IR/Raman): After geometry optimization, a frequency calculation is performed. This yields a set of vibrational modes and their corresponding frequencies. The calculated frequencies are often systematically scaled by a small factor to correct for anharmonicity and other approximations inherent in the method, leading to excellent agreement with experimental FT-IR and Raman spectra.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. The calculations provide theoretical shielding tensors for each nucleus, which are then referenced against a standard compound (e.g., tetramethylsilane, TMS) to yield chemical shifts that can be directly compared with experimental data.

UV-Vis Spectra: As mentioned, TD-DFT is the method of choice for predicting electronic absorption spectra. It provides the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*).

Mechanistic Studies of Reactions via Computational Modeling

Computational modeling is indispensable for elucidating complex reaction mechanisms, providing details about transition states and reaction pathways that are often inaccessible through experimental means alone. rsc.org

To study a chemical reaction involving this compound, such as its esterification or amidation, computational chemists map out the entire potential energy surface (PES) of the reaction. This involves identifying and characterizing all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS).

A transition state is a first-order saddle point on the PES, representing the maximum energy barrier along the reaction coordinate. Locating a TS structure is computationally intensive and requires specialized algorithms. Once a candidate TS is found, a frequency calculation must be performed to confirm its identity. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

The energy difference between the reactants and the transition state defines the activation energy (ΔE‡) of the reaction. By calculating this barrier, chemists can predict reaction rates and understand how substituents or catalysts might influence the reaction's feasibility. Furthermore, by tracing the Intrinsic Reaction Coordinate (IRC) from the transition state, the pathway connecting it to the preceding reactant/intermediate and the subsequent product/intermediate can be definitively established.

Reactions are typically run in a solvent, which can have a profound impact on reaction pathways and energetics. Computational models account for these effects in two primary ways:

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a popular choice, where the solvent is treated as a continuous dielectric medium. This approach is efficient and captures the bulk electrostatic effects of the solvent on the solute. nih.gov

Explicit Solvation Models: One or more solvent molecules are included directly in the quantum mechanical calculation. This is crucial for reactions where the solvent actively participates, for instance, by forming hydrogen bonds or acting as a proton shuttle.

Proton transfer is a key mechanistic step in many reactions of carboxylic acids. For this compound, intramolecular proton transfer from the carboxylic acid group (-COOH) to one of the pyrimidine nitrogen atoms is possible, leading to a zwitterionic tautomer. Computational studies can model the energy barrier for this transfer. rsc.org Similarly, intermolecular proton transfer to a base or from an acid catalyst can be investigated. Ab initio molecular dynamics (AIMD) simulations can be particularly insightful, as they model the dynamic fluctuations of the solvent shell and its role in facilitating proton jumps between donor and acceptor sites.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds connecting the tert-butyl and carboxylic acid groups to the pyrimidine ring. Theoretical calculations are essential to determine the preferred spatial arrangements of these functional groups and the energy barriers separating different conformers.

Rotational Isomers and Energy Barriers:

Computational studies, typically employing Density Functional Theory (DFT), can elucidate the conformational preferences. The rotation of the bulky tert-butyl group is expected to have a significant energy barrier due to steric hindrance with the adjacent nitrogen atom of the pyrimidine ring. The orientation of the carboxylic acid group relative to the pyrimidine ring is also crucial. Two principal planar conformations of the carboxylic acid group are generally considered: syn and anti. In the syn conformation, the acidic proton is oriented towards the nitrogen atom of the pyrimidine ring, whereas in the anti conformation, it points away.

While the syn conformation is often favored for carboxylic acids in the gas phase, the anti conformation can become more stable in aqueous solutions due to more favorable interactions with solvent molecules. nih.gov For this compound, intramolecular hydrogen bonding between the carboxylic acid proton and the pyrimidine nitrogen is possible in the syn conformation, which would further stabilize this arrangement.

Interactive Data Table: Calculated Rotational Energy Barriers

| Rotational Bond | Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| Pyrimidine-C(tert-butyl) | 0 | 5.8 | Eclipsed |

| Pyrimidine-C(tert-butyl) | 60 | 0.0 | Staggered |

| Pyrimidine-C(COOH) | 0 | 0.0 | Syn-planar |

| Pyrimidine-C(COOH) | 180 | 2.5 | Anti-planar |

Note: The data in this table is illustrative and based on typical values from computational studies of similar aromatic carboxylic acids. Actual values for this compound would require specific quantum mechanical calculations.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of this compound in different environments, such as in a vacuum or in an aqueous solution. rsc.orgnih.govnih.gov These simulations can track the conformational changes over time and provide insights into the flexibility of the molecule.

In an aqueous environment, MD simulations can reveal the solvent's influence on the conformational equilibrium of the carboxylic acid group. nih.gov The simulations would likely show a dynamic interplay between the syn and anti conformations, with the relative populations depending on the specific force field used and the simulation conditions. nih.gov The tert-butyl group, being hydrophobic, would also influence the local solvent structure.

Prediction of Supramolecular Interactions Involving the Carboxylic Acid Group

The carboxylic acid group of this compound is a key player in directing supramolecular assembly through the formation of robust hydrogen bonds. tandfonline.com Computational methods can predict the likely hydrogen bonding patterns and the stability of the resulting supramolecular synthons.

Hydrogen Bonding Motifs:

The most prominent supramolecular interaction is the formation of hydrogen bonds involving the carboxylic acid's hydroxyl group as a donor and the pyrimidine ring's nitrogen atoms as acceptors. nih.govresearchgate.net One of the most common and stable hydrogen-bonding patterns for carboxylic acids is the formation of a cyclic dimer, where two molecules are held together by a pair of O—H···O hydrogen bonds, forming an R²₂(8) graph set motif.

However, in the context of a pyrimidine derivative, competitive hydrogen bonding between the carboxylic acid and the basic nitrogen atoms of the pyrimidine ring is highly probable. iucr.orgresearchgate.net This can lead to the formation of catemeric structures, such as chains or tapes, where molecules are linked head-to-tail via O—H···N hydrogen bonds. nih.govresearchgate.net The specific synthon formed will depend on the steric influence of the tert-butyl group and the packing forces in the solid state.

Computational Prediction of Supramolecular Synthons:

Theoretical studies can calculate the interaction energies of different possible supramolecular synthons to predict the most stable arrangements. Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular interactions in a crystal lattice. tandfonline.com For this compound, such analysis would likely reveal the dominance of O···H and N···H contacts, confirming the prevalence of hydrogen bonding in the crystal packing. tandfonline.com

Interactive Data Table: Predicted Hydrogen Bond Geometries and Energies

| Synthon Type | Donor-Acceptor | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

| Carboxylic Acid Dimer | O—H···O | 1.85 | 175 | -14.5 |

| Carboxylic Acid - Pyrimidine Chain | O—H···N | 1.90 | 170 | -12.8 |

Note: This data is representative of typical hydrogen bond parameters and energies derived from computational studies on similar heterocyclic carboxylic acids. nih.govresearchgate.net Precise values for this compound would necessitate dedicated calculations.

Applications of 2 Tert Butylpyrimidine 4 Carboxylic Acid As a Synthetic Intermediate and in Materials Science

Role as a Key Building Block in Complex Chemical Synthesis

2-Tert-butylpyrimidine-4-carboxylic acid serves as a crucial starting material in the multi-step synthesis of more complex molecules. The presence of the carboxylic acid group allows for a variety of chemical transformations, including amidation, esterification, and reduction, providing a versatile handle for chemists to introduce further complexity. The tert-butyl group, on the other hand, imparts specific steric and electronic properties to the target molecules, influencing their conformation and reactivity.

The pyrimidine (B1678525) ring itself is a common scaffold in medicinal chemistry and agrochemistry, and derivatives of this compound are investigated for their potential biological activities. For instance, the carboxylic acid can be converted to an amide by coupling with various amines, leading to a library of compounds for screening as potential therapeutic agents or pesticides.

Table 1: Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| Amidation | Amines, Coupling Agents (e.g., HATU, EDCI) | Pyrimidine-4-carboxamides | Pharmaceuticals, Agrochemicals |

| Esterification | Alcohols, Acid or Base Catalysis | Pyrimidine-4-carboxylates | Prodrugs, Material Precursors |

| Reduction | Reducing Agents (e.g., LiAlH4) | (2-tert-butylpyrimidin-4-yl)methanol | Synthetic Intermediate |

| Curtius Rearrangement | Diphenylphosphoryl azide (B81097) (DPPA), Heat | 4-amino-2-tert-butylpyrimidine | Building block for heterocyclic synthesis |

Development of Novel Ligands and Catalytic Systems

The nitrogen atoms within the pyrimidine ring and the oxygen atoms of the carboxylate group of this compound make it an excellent candidate for use as a ligand in coordination chemistry. When deprotonated, the carboxylate group can bind to metal centers, while the pyrimidine nitrogens can also coordinate, leading to the formation of stable metal complexes. The sterically demanding tert-butyl group can influence the coordination geometry around the metal center, creating unique catalytic pockets.

These metal complexes are being explored for their catalytic activity in a range of organic transformations. For example, palladium complexes bearing ligands derived from pyrimidine carboxylic acids have shown promise in cross-coupling reactions. The specific steric and electronic environment provided by the 2-tert-butylpyrimidine-4-carboxylate ligand can enhance catalytic efficiency and selectivity.

Table 2: Potential Catalytic Applications of Metal Complexes with 2-tert-butylpyrimidine-4-carboxylate Ligands

| Metal Center | Target Reaction | Potential Advantages |

| Palladium (Pd) | Suzuki, Heck, and Sonogashira cross-coupling | Enhanced stability and activity |

| Copper (Cu) | Click chemistry (Azide-alkyne cycloaddition) | Improved reaction rates |

| Rhodium (Rh) | Asymmetric hydrogenation | Enantioselective synthesis |

| Ruthenium (Ru) | Olefin metathesis | Catalyst robustness |

Integration into Functional Materials (e.g., components of dye sensitizers)

The unique electronic properties of the pyrimidine ring system, combined with the anchoring capabilities of the carboxylic acid group, make this compound a promising component for functional materials. One notable area of application is in dye-sensitized solar cells (DSSCs).

In DSSCs, a dye molecule absorbs light and injects an electron into a semiconductor material, typically titanium dioxide (TiO₂). The carboxylic acid group of a dye molecule can strongly adsorb onto the TiO₂ surface, facilitating efficient electron transfer. The pyrimidine core, as part of a larger conjugated system within the dye, can be tailored to absorb light at specific wavelengths. The bulky tert-butyl group can help to prevent dye aggregation on the semiconductor surface, which is a common issue that can reduce the efficiency of the solar cell.

While research into dyes specifically incorporating the this compound moiety is still in its early stages, the foundational principles and the performance of structurally related pyrimidine-based dyes suggest its potential in developing next-generation photosensitizers for solar energy conversion.

Table 3: Key Properties of this compound for Dye Sensitizer Applications

| Property | Relevance to DSSC Performance |

| Carboxylic Acid Group | Strong anchoring to the TiO₂ surface, facilitating electron injection. |

| Pyrimidine Ring | Can be integrated into a larger π-conjugated system to tune light absorption properties. |

| Tert-butyl Group | Can suppress intermolecular interactions and dye aggregation, improving device efficiency and stability. |

| Electronic Properties | The electron-deficient nature of the pyrimidine ring can influence the energy levels of the dye, impacting charge separation and recombination processes. |

Sophisticated Analytical Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-tert-butylpyrimidine-4-carboxylic acid, both ¹H and ¹³C NMR provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum gives information about the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region. princeton.edulibretexts.org Protons on the pyrimidine (B1678525) ring will have distinct chemical shifts, and the nine equivalent protons of the tert-butyl group will produce a sharp singlet, typically further upfield. The exchange of the carboxylic acid proton with deuterium (B1214612) (using D₂O) can confirm its assignment, as the signal will disappear from the spectrum. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm range. libretexts.org The carbons of the pyrimidine ring will resonate in the aromatic region, with their exact shifts influenced by the positions of the nitrogen atoms and substituents. The quaternary carbon and the three methyl carbons of the tert-butyl group will have characteristic signals in the aliphatic region of the spectrum.

| Assignment | ¹H NMR Expected Chemical Shift (ppm) | ¹³C NMR Expected Chemical Shift (ppm) |

|---|---|---|

| -COOH (Carboxylic Acid) | ~10-13 (broad singlet) | ~160-180 |

| Pyrimidine Ring Protons | Region specific to substitution pattern | Aromatic Region (~120-170) |

| -C(CH₃)₃ (tert-Butyl Protons) | ~1.3 (singlet, 9H) | Methyls: ~30, Quaternary C: ~35 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. nih.gov For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight.

Under electron ionization (EI), the molecule undergoes fragmentation in predictable ways. Key fragmentation routes for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu Another characteristic fragmentation for this molecule would be the loss of a methyl group (M-15) from the tert-butyl substituent, leading to a stable tertiary carbocation. nih.govd-nb.info The fragmentation of the pyrimidine ring itself can also produce characteristic ions. nih.gov

| Fragmentation Process | Lost Fragment | Resulting Ion (m/z) |

|---|---|---|

| Loss of Methyl Radical | •CH₃ | [M-15]⁺ |

| Loss of Hydroxyl Radical | •OH | [M-17]⁺ |

| Loss of Carboxyl Radical | •COOH | [M-45]⁺ |

| Loss of tert-Butyl Radical | •C(CH₃)₃ | [M-57]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like IR and Raman are powerful for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. Due to strong hydrogen bonding in the solid state, carboxylic acids exhibit a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. libretexts.orgspectroscopyonline.com The C=O stretch of the carboxyl group appears as a strong, sharp band between 1680 and 1760 cm⁻¹. libretexts.orgspectroscopyonline.com The spectrum will also feature C-H stretching vibrations from the tert-butyl group and the pyrimidine ring just below and above 3000 cm⁻¹, respectively. vscht.cz Vibrations corresponding to the C=N and C=C bonds of the pyrimidine ring typically appear in the 1400-1600 cm⁻¹ region. vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680-1760 | Strong |

| Pyrimidine Ring | C=C / C=N stretch | 1400-1600 | Medium-Strong |

| Alkyl/Aromatic | C-H stretch | 2850-3100 | Medium-Strong |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide exact bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. For pyrimidine derivatives, X-ray diffraction studies confirm the planarity of the ring and the spatial arrangement of its substituents. acs.orgtandfonline.comresearchgate.net In the case of this compound, this analysis would reveal how the molecules pack in the crystal lattice, likely showcasing the formation of hydrogen-bonded dimers between the carboxylic acid groups, a common structural motif for this functional group. spectroscopyonline.com

Advanced Chromatographic Methods (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for analyzing pyrimidine derivatives and carboxylic acids. researchgate.netnih.gov A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netptfarm.pl Detection is typically achieved using a UV detector, as the pyrimidine ring is a chromophore. ptfarm.pl The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. researchgate.net

Prospective Research Avenues and Future Outlook

Exploration of Unconventional Synthetic Pathways

Traditional synthesis of pyrimidine (B1678525) rings often relies on the cyclocondensation of 1,3-dielectrophilic compounds with amidines. researchgate.netgrowingscience.com While effective, these methods can lack efficiency or regioselectivity for highly substituted products like 2-tert-butylpyrimidine-4-carboxylic acid. Future research will likely focus on more innovative and unconventional strategies to overcome these limitations.

C-H Activation/Functionalization : A significant frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. thieme-connect.com This approach avoids the need for pre-functionalized starting materials, making syntheses more atom-economical. Research could explore the late-stage introduction of the tert-butyl or carboxylic acid group onto a pre-formed pyrimidine ring through transition-metal-catalyzed C-H activation. nih.govresearchgate.net This would offer a flexible route to a variety of analogs.

Flow Chemistry : Continuous flow synthesis offers superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processing. researchgate.net Applying flow conditions to the synthesis of pyrimidine derivatives could significantly reduce reaction times and improve regioselectivity, which is particularly beneficial for multi-component reactions. vapourtec.com

Multi-Component Reactions (MCRs) : Designing a one-pot, multi-component reaction that brings together three or more simple starting materials to form this compound is a promising avenue. MCRs are highly efficient and can rapidly generate molecular diversity. beilstein-journals.org An unconventional MCR could provide a more streamlined and environmentally friendly synthetic route.

| Synthetic Strategy | Potential Advantage for this compound | Key Challenge |

| C-H Activation | Allows for late-stage functionalization, creating diverse analogs from a common pyrimidine core. | Achieving high regioselectivity on the pyrimidine ring. |

| Flow Chemistry | Enhanced control over reaction conditions, potentially improving yield and purity while reducing reaction time. | High initial setup cost and optimization of flow parameters. |

| Multi-Component Reactions | High efficiency and atom economy by combining several steps into a single operation. | Identifying suitable starting materials and catalysts for the specific target structure. |

Discovery of Novel Transformations and Reaction Pathways

Beyond its synthesis, future research will investigate novel ways to transform this compound into other valuable chemical entities. The interplay between the electron-deficient pyrimidine ring, the sterically demanding tert-butyl group, and the reactive carboxylic acid function opens up unique chemical possibilities.

Decarboxylative Cross-Coupling : The carboxylic acid group can serve as a "handle" for transformation. Decarboxylative reactions, where the -COOH group is replaced with another functional group (e.g., an aryl, alkyl, or vinyl group) via a cross-coupling partner, are a powerful tool. nih.gov This would allow the pyrimidine core to be linked to other molecular fragments, creating complex molecules with potential applications in drug discovery.

Ring Transformation Chemistry : Under specific conditions, heterocyclic rings like pyrimidine can be "opened" and "reclosed" to form entirely different heterocyclic systems. This deconstruction-reconstruction approach can lead to novel scaffolds that are difficult to access through other means. researchgate.net Investigating the ring-opening potential of this compound could yield unexpected and valuable chemical structures.

Directed C-H Functionalization : The existing functional groups (carboxylic acid and the ring nitrogens) can be used to direct transition-metal catalysts to specific C-H bonds on the pyrimidine ring or even on the tert-butyl group. This would enable precise, late-stage modifications to the molecule's periphery, providing a powerful tool for structure-activity relationship studies.

Advancements in Automated Synthesis and Artificial Intelligence-Assisted Design

The integration of automation and artificial intelligence (AI) is revolutionizing chemical research. These tools can dramatically accelerate the discovery and optimization of molecules like this compound and its derivatives.

Automated Synthesis Platforms : Robotic systems can perform chemical reactions, purifications, and analyses with high throughput and reproducibility. nih.govimperial.ac.uk Such platforms could be programmed to synthesize a library of derivatives by varying the substituents on the pyrimidine ring. figshare.com This allows for the rapid exploration of chemical space around the core structure.

AI in Molecular Design : AI and machine learning (ML) algorithms can analyze vast datasets of chemical structures and their properties to identify promising new drug candidates. verisimlife.comresearchgate.net An AI model could be trained on known bioactive pyrimidine derivatives to design novel analogs of this compound with a high probability of possessing a desired biological activity. nih.govnih.gov These AI-generated designs can then be synthesized using automated platforms, creating a closed loop of design-make-test-analyze that significantly speeds up the discovery process. mdpi.com

| Technology | Application to this compound | Expected Outcome |

| Automated Synthesis | High-throughput synthesis of a library of analogs with modifications at various positions. | Rapid generation of compounds for screening and structure-activity relationship studies. |

| Generative AI Models | De novo design of novel pyrimidine structures with predicted high activity and favorable ADMET properties. | Identification of innovative lead compounds with improved efficacy and safety profiles. |

| Predictive ML | Prediction of physicochemical properties (e.g., solubility, toxicity) for virtual compounds before synthesis. | Prioritization of synthetic targets, reducing wasted time and resources on non-viable molecules. |

Development of Structure-Property Relationship Models for Enhanced Design

A central goal in medicinal chemistry is to understand how a molecule's structure relates to its properties (e.g., biological activity, solubility, toxicity). Developing these models for derivatives of this compound is crucial for rational design.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-tert-butylpyrimidine-4-carboxylic acid in laboratory settings?

- Methodological Answer : Strict adherence to hazard mitigation practices is critical. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work under fume hoods to avoid inhalation or skin contact. Pre-experiment reviews of Safety Data Sheets (SDS) are mandatory, as the compound is classified as hazardous and requires validation of purity and stability before use . For spills, neutralize with inert absorbents and dispose of via institutional hazardous waste protocols.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and pyrimidine ring protons (δ ~8-9 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₉H₁₃N₂O₂, theoretical 181.0977 g/mol). Infrared (IR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹). Cross-reference with databases like NIST Chemistry WebBook ensures accuracy .

Q. What synthetic routes are reported for preparing this compound derivatives?

- Methodological Answer : Multi-step synthesis often involves palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for pyrimidine ring functionalization, followed by tert-butyl group introduction via nucleophilic substitution. For example, tert-butyl carbamate intermediates (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate) are used as precursors, with yields optimized under inert atmospheres and controlled temperatures (40–100°C) . Post-synthesis, recrystallization in ethanol/water mixtures enhances purity.

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butyl group’s bulkiness reduces electrophilic substitution rates at the pyrimidine 4-position. Computational modeling (DFT or molecular dynamics) can quantify steric effects, while experimental kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., Pd(OAc)₂/XPhos) reveal optimal conditions. Contrast reactivity with non-substituted pyrimidine-4-carboxylic acid to isolate steric contributions .

Q. What strategies mitigate instability of this compound in aqueous solutions?

- Methodological Answer : Stability studies under pH gradients (2–10) and temperatures (4–37°C) show degradation via hydrolysis of the tert-butyl ester. Lyophilization or storage in anhydrous DMSO at -20°C extends shelf life. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring identifies degradation products. Buffered solutions (e.g., PBS with 0.1% BSA) reduce hydrolysis in biological assays .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or solvent effects). Standardize protocols via:

- Dose-response curves across ≥3 independent replicates.

- Negative controls (e.g., unsubstituted pyrimidine analogs).

- Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Reference methodological frameworks for reproducibility, such as impedance cardiography’s standardization principles .

Q. What computational methods predict interaction modes between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-protein interactions, focusing on hydrogen bonding with the carboxylic acid moiety and hydrophobic contacts with the tert-butyl group. Molecular dynamics simulations (AMBER/CHARMM) assess binding stability over 100-ns trajectories. Validate predictions with mutagenesis studies (e.g., Ala-scanning of predicted binding residues) .

Methodological Notes

- Data Validation : Cross-check experimental results with authoritative databases (e.g., NIST Chemistry WebBook) and replicate studies under standardized conditions .

- Contradiction Management : Use factorial experimental designs to isolate variables (e.g., solvent polarity, catalyst loading) contributing to inconsistent results .

- Safety Compliance : Institutional review of SDS and hazard training is non-negotiable, as emphasized by MedChemExpress and other suppliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.